5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
- Starting materials: 5-ethyl-2-{[1-(4-hydroxypiperidin-4-yl]oxy}pyrimidine, 4-phenyloxane-4-carbonyl chloride
- Reaction conditions: Acid-catalyzed esterification
- Product: 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethyl group at the 5-position. The piperidin-4-yl group is then attached via an ether linkage, and finally, the phenyloxane-carbonyl moiety is introduced.
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Step 1: Synthesis of Pyrimidine Core
- Starting materials: 2-chloropyrimidine, ethylamine
- Reaction conditions: Reflux in ethanol
- Product: 5-ethylpyrimidine
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the phenyloxane moiety, converting it to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Sodium borohydride (NaBH4) in methanol
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)
Major Products
Oxidation: 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine-5-carboxylic acid
Reduction: 5-Ethyl-2-{[1-(4-phenyloxane-4-hydroxymethyl)piperidin-4-yl]oxy}pyrimidine
Substitution: 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-4-chloropyrimidine
Scientific Research Applications
5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2-{[1-(4-methyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}thiazole
- 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}imidazole
Uniqueness
5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyloxane-carbonyl moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-18-16-24-22(25-17-18)29-20-8-12-26(13-9-20)21(27)23(10-14-28-15-11-23)19-6-4-3-5-7-19/h3-7,16-17,20H,2,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMLNHVQVQSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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